REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=CC(S(O)(=O)=O)=CC=2O)[CH:5]=[C:4](S(O)(=O)=O)[CH:3]=1.[NH2:21][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:31]=1[C:30]([S:32]([OH:35])(=[O:34])=[O:33])=[CH:29][CH:28]=[CH:27]2>>[NH:21]([C:22]1[CH:23]=[CH:24][CH:25]=[C:26]2[C:31]=1[C:30]([S:32]([OH:35])(=[O:33])=[O:34])=[CH:29][CH:28]=[CH:27]2)[C:2]1[CH:11]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=CC2=CC(=CC(=C12)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
8-amino-1-naphthol-3,6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC=C(C12)S(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N(C1=CC=CC=C1)C=1C=CC=C2C=CC=C(C12)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |